3-Hydroxy-2-phenyl-propanamide
Description
3-Hydroxy-2-phenyl-propanamide (CAS: 56598-62-0) is a chiral organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features a phenyl group attached to the second carbon of a three-carbon chain, a hydroxyl group on the third carbon, and an amide functional group. This compound is widely utilized as a reference standard in pharmaceutical and biochemical research due to its high purity (≥98% by HPLC) and stability under standard storage conditions (2–8°C) . Its applications span drug development, metabolite analysis, and enzyme inhibition studies, where its stereochemical properties and hydrogen-bonding capacity are critical .
Properties
IUPAC Name |
3-hydroxy-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCZGVLYNIVKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870881 | |
| Record name | 3-Hydroxy-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-54-7 | |
| Record name | 3-Hydroxy-2-phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-phenylpropanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FV9E8QN3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Propanamide Derivatives
Propanamide derivatives share a common backbone but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison of 3-Hydroxy-2-phenyl-propanamide with analogous compounds:
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Research Findings
Bioactivity Differences: this compound lacks direct pharmacological activity but serves as a critical scaffold for derivatization. In contrast, the pyridazinone-containing propanamide derivative (Table 1, Row 4) exhibits 2.5× higher anti-inflammatory activity than acetamide analogs in murine models . The thiophene-substituted derivative (Table 1, Row 5) shows moderate inhibitory effects on cancer cell lines, linked to its sulfur-containing heterocycle enhancing membrane permeability .
Stereochemical Impact: The (2S,3S)-configured amino-hydroxy derivative (Table 1, Row 6) demonstrates enantioselectivity in catalysis, underscoring the importance of stereochemistry in functional applications .
Mechanistic and Industrial Relevance
- Pharmaceutical Development : Propanamide derivatives with fluorine or heterocyclic substitutions (e.g., Table 1, Rows 2 and 5) are prioritized in drug discovery for their metabolic stability and target selectivity .
- Agrochemical Applications: Derivatives with lipophilic groups (e.g., diphenylpyridazinone) show promise as eco-friendly pesticides due to their biodegradability and low toxicity .
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